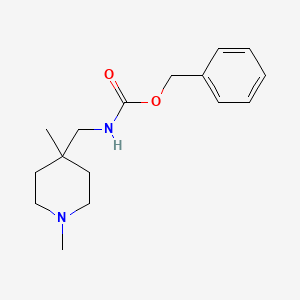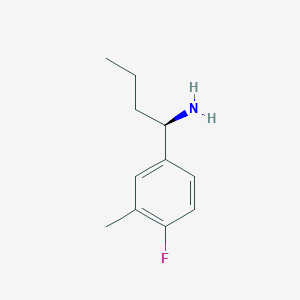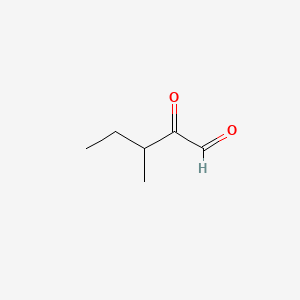![molecular formula C18H13ClN4S B12975747 5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12975747.png)
5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound features a pyridine ring, a thiazole ring, and a pyrimidine ring, making it a complex structure with diverse chemical properties.
準備方法
The synthesis of 5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of a pyridine derivative through a reaction between 2-chlorobenzyl chloride and pyridine in the presence of a base such as potassium carbonate.
Thiazole Ring Formation: The next step is the formation of the thiazole ring, which can be achieved through a cyclization reaction involving a thioamide and an α-haloketone.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through a condensation reaction between the thiazole derivative and a suitable amidine.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research has indicated that this compound may possess anti-inflammatory, antimicrobial, and anticancer properties, making it a potential lead compound for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its action may include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.
類似化合物との比較
Similar compounds to 5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine include other pyridine, thiazole, and pyrimidine derivatives. For example:
2-(Pyridin-2-yl)pyrimidine: This compound shares the pyridine and pyrimidine rings but lacks the thiazole ring.
Thiazolo[4,5-d]pyrimidine: This compound contains the thiazole and pyrimidine rings but lacks the pyridine ring.
2-Chlorobenzyl derivatives: Compounds with the 2-chlorobenzyl group but different heterocyclic cores.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C18H13ClN4S |
|---|---|
分子量 |
352.8 g/mol |
IUPAC名 |
5-[6-[(2-chlorophenyl)methyl]pyridin-2-yl]-7-methyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C18H13ClN4S/c1-11-16-18(20-10-24-16)23-17(21-11)15-8-4-6-13(22-15)9-12-5-2-3-7-14(12)19/h2-8,10H,9H2,1H3 |
InChIキー |
YOYXZDAINCAXCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)C3=CC=CC(=N3)CC4=CC=CC=C4Cl)N=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12975673.png)
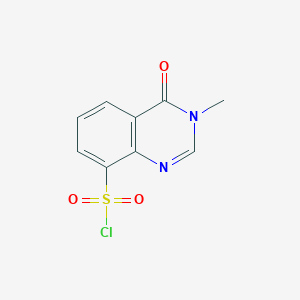


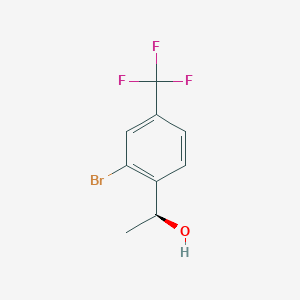
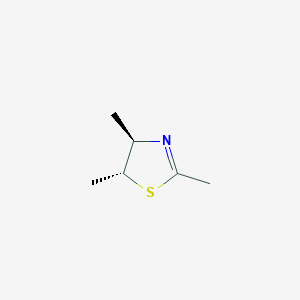
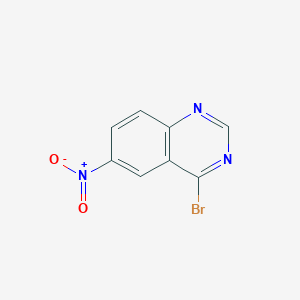
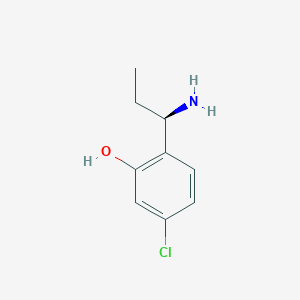
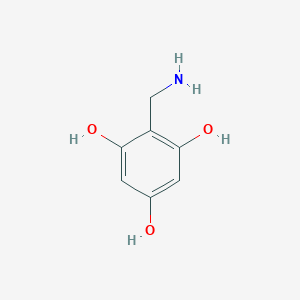
![2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one](/img/structure/B12975729.png)
![7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12975731.png)
